[1-(3-Fluorophenyl)ethyl](2-methoxyethyl)amine
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Overview
Description
1-(3-Fluorophenyl)ethylamine is an organic compound with the molecular formula C11H16FNO It is a derivative of phenethylamine, where the phenyl ring is substituted with a fluorine atom at the 3-position and the ethylamine chain is substituted with a 2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorophenyl)ethylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorophenylacetonitrile with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as distillation or chromatography .
Industrial Production Methods
Industrial production of 1-(3-Fluorophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
Chemistry
In chemistry, 1-(3-Fluorophenyl)ethylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It may be used in the development of new drugs or as a tool for studying biochemical pathways .
Medicine
In medicine, 1-(3-Fluorophenyl)ethylamine is investigated for its potential therapeutic effects. It may have applications in the treatment of neurological disorders or as an analgesic .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)ethylamine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring may enhance its binding affinity to these targets, leading to various biological effects. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: The parent compound, lacking the fluorine and methoxyethyl substitutions.
3-Fluorophenethylamine: Similar structure but without the 2-methoxyethyl group.
2-Methoxyethylamine: Lacks the phenyl ring and fluorine substitution.
Uniqueness
1-(3-Fluorophenyl)ethylamine is unique due to the presence of both the fluorine atom and the 2-methoxyethyl group. These substitutions confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H16FNO |
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Molecular Weight |
197.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C11H16FNO/c1-9(13-6-7-14-2)10-4-3-5-11(12)8-10/h3-5,8-9,13H,6-7H2,1-2H3 |
InChI Key |
HWRXDERWODBZLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)NCCOC |
Origin of Product |
United States |
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